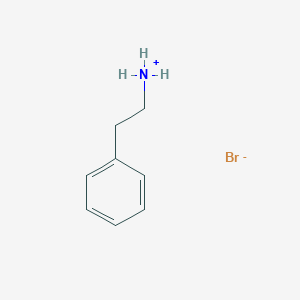

2-Phenylethylammonium bromide

Description

Properties

IUPAC Name |

2-phenylethylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAGENYJMTVCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH3+].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Confirmation

-

X-Ray Diffraction (XRD) : PEABr crystallizes in an orthorhombic system, with PXRD peaks at 5.38°, 10.78°, and 16.20° corresponding to (001), (002), and (003) planes.

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 170°C, with a 10% weight loss at 120°C attributed to residual solvent evaporation.

Spectroscopic Data

-

¹H-NMR (CDCl₃) : δ 7.20–7.35 (m, 5H, aromatic), δ 3.50 (t, 2H, CH₂NH₃⁺), δ 2.90 (t, 2H, CH₂Ph).

-

IR (KBr) : Peaks at 3288 cm⁻¹ (N-H stretch) and 1652 cm⁻¹ (C-N bend).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Base Neutralization | ≥95 | 99.5 | High yield, simplicity | Requires handling HBr |

| Formamide Alkylation | 78–85 | 98.0 | Avoids corrosive acids | Lower yield, complex purification |

| Solvent Crystallization | 60–70 | 97.5 | Produces single crystals | Time-intensive, specialized equipment required |

Applications and Derivative Synthesis

PEABr serves as a precursor for:

-

0D/2D Tin Bromide Perovskites : Reaction with SnBr₂ in DMF/acetonitrile yields [(PEA)₄SnBr₆][(PEA)Br]₂[CCl₂H₂]₂, a highly luminescent material with 90% photoluminescence quantum efficiency.

-

Lead-Tin Hybrid Perovskites : PEABr facilitates the synthesis of PEA₂SnₓPb₁₋ₓBr₄, exhibiting tunable bandgaps for optoelectronics.

Challenges and Optimization Strategies

-

Oxidation Prevention : Sn(II) precursors require additives like H₃PO₂ to inhibit oxidation to Sn(IV).

-

Phase Purity : Residual solvents (e.g., DCM) can intercalate into the crystal lattice, altering photophysical properties. In-situ PXRD confirms reversible solvent-driven phase transitions between 0D and 2D structures .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: It can be reduced to form 2-phenylethylamine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 2-phenylethylamine derivatives.

Oxidation Reactions: 2-Phenylethylamine oxides.

Reduction Reactions: 2-Phenylethylamine.

Scientific Research Applications

Chemistry and Material Science

One of the primary applications of 2-Phenylethylammonium bromide is as a precursor in the synthesis of perovskite materials. These materials are crucial for developing advanced optoelectronic devices such as solar cells and light-emitting diodes (LEDs). For instance:

- Perovskite Solar Cells : The compound is utilized to create two-dimensional (2D) perovskite structures that exhibit unique optical properties. Studies have shown that by varying the composition of tin and lead in the perovskite framework, researchers can achieve desirable bandgap properties for enhanced solar cell efficiency .

- Optical Properties : Research indicates that 0D (zero-dimensional) phenylethylammonium tin bromide hybrids demonstrate strong yellow emission with a photoluminescence quantum efficiency (PLQE) of approximately 90%, while their 2D counterparts exhibit weaker emissions. This difference is attributed to the structural characteristics and exciton behavior within these materials .

Biological Applications

In biological research, this compound is being studied for its potential interactions with biomolecules. Its ability to form stable ionic bonds and participate in hydrogen bonding makes it a candidate for:

- Drug Delivery Systems : The compound's solubility and stability may allow it to be utilized in designing drug carriers that enhance therapeutic efficacy through targeted delivery mechanisms.

Industrial Applications

The compound is also employed in industrial processes for producing advanced materials with specific electronic and optical properties. Its role as a precursor in synthesizing hybrid materials positions it as an essential component in developing next-generation electronic devices .

Case Study 1: Synthesis of Perovskite-Based Solar Cells

Recent studies have focused on synthesizing two-dimensional phenylethylamine tin-lead halide perovskites. Researchers employed a simple solution-phase approach without toxic reagents, achieving tunable bandgap properties through careful control of precursor ratios. The resulting materials showed promising results for solar cell applications due to their efficient light absorption characteristics .

Case Study 2: Photophysical Properties of Hybrid Materials

A comprehensive investigation into the photophysical properties of phenylethylammonium tin bromide hybrids revealed significant differences between zero-dimensional and two-dimensional structures. The study utilized density functional theory calculations to elucidate exciton behaviors, providing insights into optimizing these materials for practical optoelectronic applications .

Mechanism of Action

The mechanism of action of 2-Phenylethylammonium bromide in its applications involves its ability to form stable ionic bonds and participate in hydrogen bonding interactions. In perovskite materials, it acts as a spacer cation, influencing the crystal structure and electronic properties of the material. The molecular targets and pathways involved include interactions with lead halide octahedra in perovskite structures, affecting their optical and electronic behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Performance in Perovskite Systems

PEABr vs. MABr :

- PEABr forms 2D perovskites with layered structures, reducing ion migration and enhancing stability under humidity (>80% RH) and heat (>100°C) . In contrast, MABr-based 3D perovskites (e.g., MAPbBr₃) exhibit higher power conversion efficiencies (up to 3.8% in solar cells) but degrade rapidly in moist environments .

- The larger cation size of PEABr increases exciton binding energy, making it suitable for UV and deep-blue emission, whereas MABr perovskites are optimized for visible-light absorption .

PEABr vs. PEAAc :

Comparison with Pharmaceutical Ammonium Salts

- Sepantronium bromide (YM-155) shares the bromide counterion but features a multi-ring heterocyclic structure optimized for binding cellular targets. Its bioactivity (IC₅₀ = 2.3–11 nM in cancer cells) contrasts sharply with PEABr’s role in materials science .

Surfactant Analogues

- CTAB and PEABr both contain quaternary ammonium groups, but CTAB’s long hydrophobic tail enables micelle formation, useful in synthesizing mesoporous materials. PEABr’s aromatic group favors π-π interactions in perovskite crystallization .

Q & A

Q. What are the standard methods for synthesizing 2-Phenylethylammonium bromide (PEABr) and confirming its purity?

PEABr is synthesized via a neutralization reaction between 2-phenylethylamine and hydrobromic acid (HBr) in a stoichiometric ratio. The product is purified through recrystallization in anhydrous ethanol or acetonitrile. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and elemental analysis (C, H, N, Br) to ensure stoichiometric consistency. Residual solvents are quantified via thermogravimetric analysis (TGA) .

Q. Which spectroscopic and analytical techniques are critical for characterizing PEABr's structural and thermal properties?

- X-ray diffraction (XRD) confirms crystalline structure and phase purity by matching observed lattice parameters with reference data .

- Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy identifies functional groups (e.g., N–H stretching in ammonium ions and C–Br vibrations) .

- TGA assesses thermal stability and decomposition pathways under controlled heating rates (e.g., identifying dehydration or bromide loss) .

- Differential scanning calorimetry (DSC) detects phase transitions and melting points .

Advanced Research Questions

Q. How can researchers design experiments to optimize PEABr's role in perovskite solar cell efficiency?

- Doping concentration gradients : Systematically vary PEABr molar ratios (e.g., 0.1–5 mol%) in lead halide perovskite precursors (e.g., PbI₂/PbBr₂) to study passivation effects on defect states.

- Annealing protocols : Optimize temperature (80–150°C) and duration (1–30 min) to enhance crystallinity and interfacial contact with charge-transport layers.

- Device metrics : Evaluate power conversion efficiency (PCE), open-circuit voltage (VOC), and external quantum efficiency (EQE) to correlate PEABr incorporation with performance improvements. Use steady-state photoluminescence (SS-PL) to quantify carrier lifetimes .

Q. What methodologies resolve contradictions in PEABr's stability data under different environmental conditions?

- Controlled aging studies : Expose PEABr-based films to humidity (30–85% RH), light (AM1.5G illumination), and heat (50–85°C) while monitoring degradation via:

- XRD to detect phase segregation or hydrate formation.

- UV-Vis spectroscopy to track optical bandgap shifts.

- Impedance spectroscopy to assess ion migration and interfacial resistance changes.

Q. How can PEABr be integrated into multi-cation perovskite systems to enhance charge transport?

- Co-deposition with formamidinium (FA⁺) and methylammonium (MA⁺) salts : Adjust FA:MA:PEA ratios to balance lattice strain and bandgap. Use ultraviolet photoelectron spectroscopy (UPS) to map energy-level alignment at interfaces.

- Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Probe crystallographic orientation and grain-boundary density in multi-cation films.

- Transient absorption spectroscopy (TAS) : Resolve carrier dynamics (e.g., recombination rates) in heterostructured systems .

Q. What computational approaches predict PEABr's interactions in perovskite matrices?

- Density functional theory (DFT) : Simulate adsorption energies of PEABr on perovskite surfaces (e.g., PbI₂-terminated slabs) to identify preferential binding sites for defect passivation.

- Molecular dynamics (MD) : Model thermal motion of PEABr cations in perovskite lattices to assess steric effects and ion migration barriers.

- Band structure calculations : Predict bandgap tuning and charge-carrier effective masses in PEABr-modified systems .

Methodological Considerations

- Standard reference materials : Use USP-grade reagents for synthesis and purity validation .

- Data reproducibility : Replicate experiments across multiple batches and characterize using orthogonal techniques (e.g., XRD + FTIR) .

- Safety protocols : Follow GHS guidelines for handling bromide salts and organic amines, including fume hood use and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.